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Compound of Interest

Compound Name:
Methyl 6-methyl-1H-indazole-1-

carboxylate

Cat. No.: B11907075

Get Quote

Executive Summary
Indazole (1,2-benzodiazole) is a privileged scaffold in drug discovery, serving as a bioisostere

for indole and purine. It exists in two annular tautomeric forms: 1H-indazole and 2H-indazole.[2]

[3][4]

1H-Indazole: The thermodynamically dominant tautomer (benzenoid structure).[2][3][4] It is

the standard starting material but requires specific conditions to selectively functionalize at

N1 due to competing N2 reactivity.

2H-Indazole: The less stable, quinonoid tautomer.[2][3][4] Derivatives at the N2 position often

exhibit distinct biological profiles (e.g., Pazopanib) and higher basicity. Accessing 2H-

derivatives requires kinetic control or specific directing groups.

Fundamental Properties & Thermodynamics
The reactivity differences between the two isomers stem directly from their electronic structures

and aromaticity.
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Property 1H-Indazole 2H-Indazole

Structure Type
Benzenoid (All benzene

double bonds intact)

Quinonoid (Disrupted benzene

aromaticity)

Thermodynamic Stability

More stable (

to

kcal/mol)

Less stable

Basicity (pK

of BH

)

Weak base (pK

1.25)

Stronger base (pK

2.0–3.0)

Dipole Moment
Lower (

1.6 D)

Higher (

3.4 D)

UV-Vis Absorption typically lower
bathochromically shifted (red-

shifted)

Key Insight: The 2H-indazole possesses a higher ground-state energy due to the loss of

benzenoid aromaticity in the fused ring system. However, 2-substituted indazoles are

significantly more basic because protonation at N1 (to form the cation) restores a fully aromatic

system that effectively delocalizes the positive charge.

Tautomerism Visualization
The following diagram illustrates the equilibrium and the energy gap between the two forms.

1H-Indazole
(Benzenoid)

Stable

2H-Indazole
(Quinonoid)

Less Stable (+3.6 kcal/mol)

 Tautomerization (Fast) 

Click to download full resolution via product page

Figure 1: Tautomeric equilibrium favoring the 1H-form.
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Reactivity Profile: N-Alkylation and Regioselectivity
The most critical synthetic challenge is controlling regioselectivity during direct alkylation. The

ambident indazole anion can react at N1 or N2 depending on the transition state energy, which

is influenced by the solvent, base, and cation coordination.

Mechanistic Drivers
Thermodynamic Control (N1-Selective): Under conditions that allow reversibility or

equilibration, the product distribution reflects the relative stability of the products, favoring the

N1-isomer.

Kinetic Control (N2-Selective): The N2 nitrogen, having higher electron density (lone pair in

orbital in the plane), is often the kinetic nucleophile. However, the "lone pair" availability is
debated; recent DFT studies suggest that N2-alkylation is often favored by specific non-
covalent interactions or when steric bulk at C3/C7 hinders N1 attack.

Decision Matrix for Regioselective Synthesis
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Target: N-Alkylated Indazole

Reaction Conditions?

Thermodynamic Conditions
(Base: NaH, Solvent: THF/DMF)

 Strong Base (NaH, KOtBu) 

Kinetic/Specific Conditions
(Mitsunobu, Electrophile effects)

 Mitsunobu / Meerwein Salts 

Substituent Effects

Major Product: N1-Alkyl
(Standard Outcome)

Major Product: N2-Alkyl

 C3-Bulky Groups  C7-EWG (NO2, CO2Me) 

Click to download full resolution via product page

Figure 2: Decision tree for selecting reaction conditions to favor N1 vs N2 alkylation.

Experimental Data Summary: Alkylation Selectivity
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Condition
Base /
Reagent

Solvent
Major
Isomer

Selectivity
(N1:N2)

Mechanism
Note

Standard

NaH or Cs

CO
THF or DMF N1

~90:10 to

>99:1

Thermodyna

mic

preference;

Na

chelation can

lock N1.

Mitsunobu
PPh

, DIAD
THF N2 (often)

Variable (e.g.,

30:70)

Steric bulk of

PPh

adduct often

directs to less

hindered N2.

Acylation
Ac

O / Pyridine
DCM N1 >95:5

Thermodyna

mic

rearrangeme

nt of kinetic

N2-acyl

intermediate.

C7-

Substitution

NaH / Alkyl

Halide
DMF N2 <5:95

C7-NO

or C7-CO

Me

sterically/elec

tronically

blocks N1.

Alkylation
R-O-BF

(Meerwein)
DCM N2 High N2

Kinetic

alkylation at

the most

basic

nitrogen (N2).
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Reactivity Profile: C3-Functionalization
The reactivity of the C3 carbon depends heavily on whether the nitrogen is substituted at N1 or

N2.

1H-Indazole Derivatives (N1-Substituted)
Electrophilic Aromatic Substitution (EAS): The C3 position is the most nucleophilic carbon.

Halogenation (Cl, Br, I) occurs readily at C3.

Lithiation: Direct C3-lithiation of N1-alkyl indazoles is difficult due to the lower acidity of the

C3-H and competing deprotonation on the benzene ring or alkyl chain. It typically requires

C3-halogen/metal exchange.

2H-Indazole Derivatives (N2-Substituted)
C3-Lithiation (Directing Group Effect): N2-protecting groups (especially SEM or THP) are

superior for directing C3-lithiation. The N2 substituent coordinates with the lithium base (e.g.,

-BuLi), directing deprotonation specifically to C3.

Protocol: N2-SEM-indazole +

-BuLi (-78°C)

C3-Li species

Electrophile quench.

C-H Activation: N2-aryl/alkyl groups can act as directing groups for transition-metal catalyzed

C-H activation at C3, often facilitating coupling reactions that are sluggish on N1-isomers.

Validated Experimental Protocols
Protocol A: Highly Selective N1-Alkylation
Target: Synthesis of 1-methyl-1H-indazole

Setup: Flame-dried flask, inert atmosphere (N

).
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Reagents: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.2 M).

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30

min at 0°C, then 30 min at RT. (Solution turns clear/yellow).

Alkylation: Cool back to 0°C. Add Methyl Iodide (1.1 equiv) dropwise.

Completion: Warm to RT and stir for 2-4 h.

Workup: Quench with sat. NH

Cl. Extract with EtOAc.

Selectivity: Typically >95:5 (N1:N2).

Protocol B: Selective N2-Alkylation (Mitsunobu)
Target: Synthesis of 2-alkyl-2H-indazole

Reagents: 1H-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), PPh

(1.5 equiv) in anhydrous THF.

Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 min.

Reaction: Stir at RT for 12-24 h.

Note: Selectivity is substrate-dependent.[5] For high N2 fidelity, use substrates with C7-

electron withdrawing groups or employ Meerwein salts (Et

O

BF

) in DCM for direct N2-ethylation of unsubstituted indazole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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